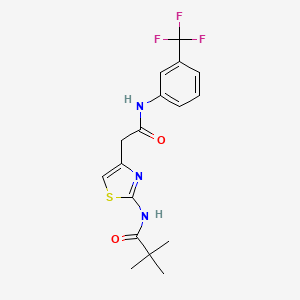
N-(4-chloro-2-fluorophenyl)-3-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-3-methylfuran-2-carboxamide, also known as CFM-2, is a synthetic compound that has been widely studied for its potential therapeutic applications. CFM-2 belongs to the class of furan-2-carboxamides, which are known for their anti-inflammatory and analgesic properties.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-3-methylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders such as osteoarthritis, rheumatoid arthritis, and neuropathic pain. N-(4-chloro-2-fluorophenyl)-3-methylfuran-2-carboxamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-fluorophenyl)-3-methylfuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. N-(4-chloro-2-fluorophenyl)-3-methylfuran-2-carboxamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-3-methylfuran-2-carboxamide has been shown to have anti-inflammatory and analgesic effects in various animal models of pain and inflammation. It has also been shown to reduce the levels of inflammatory cytokines and chemokines in vitro and in vivo. N-(4-chloro-2-fluorophenyl)-3-methylfuran-2-carboxamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-fluorophenyl)-3-methylfuran-2-carboxamide has several advantages for lab experiments, including its high purity and stability, and its well-established synthesis method. However, N-(4-chloro-2-fluorophenyl)-3-methylfuran-2-carboxamide is a relatively new compound, and its pharmacokinetics and pharmacodynamics have not been fully characterized. Further studies are needed to determine the optimal dosage and administration route for N-(4-chloro-2-fluorophenyl)-3-methylfuran-2-carboxamide.
Direcciones Futuras
N-(4-chloro-2-fluorophenyl)-3-methylfuran-2-carboxamide has several potential future directions for research. One area of interest is the development of N-(4-chloro-2-fluorophenyl)-3-methylfuran-2-carboxamide analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of N-(4-chloro-2-fluorophenyl)-3-methylfuran-2-carboxamide's potential use in combination therapy with other anti-inflammatory and analgesic agents. Additionally, further studies are needed to fully elucidate N-(4-chloro-2-fluorophenyl)-3-methylfuran-2-carboxamide's mechanism of action and its potential therapeutic applications in various diseases.
Métodos De Síntesis
N-(4-chloro-2-fluorophenyl)-3-methylfuran-2-carboxamide can be synthesized through a multi-step process, starting with the reaction of 4-chloro-2-fluoroaniline with 3-methylfuran-2-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to yield the final product, N-(4-chloro-2-fluorophenyl)-3-methylfuran-2-carboxamide. This synthesis method has been optimized to achieve high yields and purity of N-(4-chloro-2-fluorophenyl)-3-methylfuran-2-carboxamide.
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c1-7-4-5-17-11(7)12(16)15-10-3-2-8(13)6-9(10)14/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPQQAWBMPJDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-3-methylfuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B7480576.png)
![2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl-methylamino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7480583.png)
![2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide](/img/structure/B7480586.png)

![3-(4-Chlorophenyl)-5-[(5-nitrothiazol-2-yl)mercapto]-1,2,4-triazole](/img/structure/B7480608.png)
![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7480618.png)

![N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7480621.png)
![(3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate](/img/structure/B7480628.png)

![N-[4-(thiadiazol-4-yl)phenyl]acetamide](/img/structure/B7480658.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide](/img/structure/B7480662.png)
![4-[[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzamide](/img/structure/B7480663.png)
